molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No. B1210312
CAS RN: 5337-72-4
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethylcyclohexanol and its derivatives involves several key methodologies that showcase the compound's accessibility and adaptability in organic synthesis. Notably, a convenient methodology from 2,6-Dimethylcyclohexanone was developed, highlighting an efficient pathway to 2,6-Dimethyltropone, a compound of interest for synthesizing antiviral compounds (Almássy et al., 2002; Almássy et al., 2003). This method showcases the chemical transformations that 2,6-Dimethylcyclohexanol can undergo, reflecting its utility in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylcyclohexanol and its derivatives has been explored through various spectroscopic techniques. Studies have focused on the conformational analysis and the energetic aspects of its structure, revealing insights into its stability and reactivity. The rotational spectrum of 2,6-Dimethylcyclohexanone, a closely related compound, provides valuable information about the structural characteristics and the effect of substituents on the compound's geometry (Jang, Shim, & Oh, 2017).

Chemical Reactions and Properties

2,6-Dimethylcyclohexanol undergoes a variety of chemical reactions, reflecting its chemical properties. For instance, its reduction with sodium borohydride has been revisited, correcting previous structural assignments of the products and uncovering a solvent effect, which highlights the compound's reactivity and the influence of experimental conditions on its behavior (Hathaway, 1998).

Scientific Research Applications

1. Application as a General Anesthetic

  • Summary of the Application: 2,6-Dimethylcyclohexanol has been synthesized and separated into individual diastereomers for potential use as a general anesthetic . This is due to its structural similarity to propofol, a common anesthetic .
  • Methods of Application: The project involved the synthesis and separation of individual diastereomers of 2,6-dimethylcyclohexanol . The specific methods of synthesis and separation were not detailed in the available information.

2. Use in Agriculture

  • Summary of the Application: 2,6-Dimethylcyclohexanol has been identified as one of the volatile compounds in Portulaca oleracea L., a plant known for its high levels of phytochemical compounds .
  • Methods of Application: The volatile compounds of Portulaca oleracea L. were analyzed using headspace gas chromatography-mass spectrometry (GC-MS) .

Safety And Hazards

When handling 2,6-Dimethylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2,6-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISVRZIQDQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871123
Record name 2,6-Dimethylcyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylcyclohexanol

CAS RN

5337-72-4
Record name 2,6-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5337-72-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-DIMETHYLCYCLOHEXANOL
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Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylcyclohexanol
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2,6-Dimethylcyclohexanol
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2,6-Dimethylcyclohexanol
Reactant of Route 4
2,6-Dimethylcyclohexanol
Reactant of Route 5
2,6-Dimethylcyclohexanol
Reactant of Route 6
2,6-Dimethylcyclohexanol

Citations

For This Compound
278
Citations
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
The microbial transformations of 2,6‐ and 3,5‐dimethylcyclohexanone were investigated using the plant pathogenic fungus, Glomerella cingulata. With this organism 2,6‐ and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
FL Wang, TF Tsai - Journal of the Chinese Chemical Society, 2000 - Wiley Online Library
Catalytic synthesis of 2,6‐dimethylphenol from KA‐oil (a mixture of cyclohexanol and cyclohexanone) and methanol was achieved by using magnesium oxide‐supported chromium …
Number of citations: 5 onlinelibrary.wiley.com
L Chowdhury, CJ Croft, S Goel, N Zaman… - … of Pharmacology and …, 2016 - ASPET
GABA A receptors meet all of the pharmacological requirements necessary to be considered important targets for the action of general anesthetic agents in the mammalian brain. In the …
Number of citations: 4 jpet.aspetjournals.org
F Wang, TF Tsai - Applied Catalysis A: General, 2000 - Elsevier
Catalytic synthesis of 2,6-dimethylphenol (2,6-DMP) from methanol and cyclohexanol was achieved by using magnesium oxide-supported chromium oxide catalysts in one step. The …
Number of citations: 8 www.sciencedirect.com
F Wang, T Tsai - Catalysis today, 1998 - Elsevier
Catalytic synthesis of 2,6-dimethylphenol from methanol and KA-oil (mixture of cyclohexanol and cyclohexanone) was achieved by using magnesium oxide-supported chromium oxide …
Number of citations: 9 www.sciencedirect.com
L Chowdhury - 2013 - scholarworks.smith.edu
General anesthetic compounds are used clinically to produce a loss of sensation during invasive procedures. Many anesthetic compounds consist of stereoisomers, although commonly …
Number of citations: 0 scholarworks.smith.edu
LM Trejo, S Pérez-Casas, M Costas… - Journal of the Chemical …, 1991 - pubs.rsc.org
Apparent heat capacities have been measured for cyclohexanol and substituted cyclohexanols in dilute n-heptane and n-decane at 25 C. The alcohols are cyclohexanol, 2-…
Number of citations: 18 pubs.rsc.org
AC Hall, TN Griffith, M Tsikolia, FO Kotey, N Gill… - European journal of …, 2011 - Elsevier
GABA A receptors meet all the pharmacological criteria required to be considered important general anaesthetic targets. In the following study, the modulatory effects of various …
Number of citations: 13 www.sciencedirect.com
KA Smith - 2013 - scholarworks.smith.edu
The goal of this project is to synthesize and separate individual diastereomers of 2, 6-dimethylcyclohexanol and other 2, 6-disubstituted cyclohexanols, molecules of interest as possible …
Number of citations: 2 scholarworks.smith.edu
BA Hathaway - Journal of chemical education, 1998 - ACS Publications
In a previously published article in this Journal (Garner, CM J. Chem. Educ. 1993, 70, A310-A311), 2,6-dimethylcyclohexanone was reduced with sodium borohydride in methanol to …
Number of citations: 7 pubs.acs.org

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